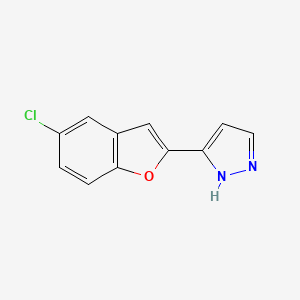

3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole

概要

説明

3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole is a heterocyclic compound that features both benzofuran and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

準備方法

The synthesis of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole typically involves the reaction of 5-chloro-2-acetylbenzofuran with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80-90°C .

化学反応の分析

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the NH position, while the benzofuran’s chlorine directs reactivity in the fused aromatic system.

Oxidation and Reduction Reactions

The pyrazole ring’s electron-deficient nature influences redox behavior.

Condensation and Cyclization

The NH group facilitates condensation with carbonyl compounds.

Nucleophilic Aromatic Substitution (NAS)

The 5-chloro substituent on benzofuran participates in NAS under specific conditions.

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the benzofuran chlorine.

Biological Activity Correlation

Derivatives exhibit pharmacological potential:

Thermal and Stability Data

Key physicochemical properties influence reactivity:

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 218–220°C | DSC | |

| Thermal Stability | Decomposes >300°C | TGA (N₂ atmosphere) |

科学的研究の応用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives, including 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole. Pyrazoles have been synthesized and evaluated against various bacterial and fungal strains.

Case Studies:

- A series of novel pyrazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. One compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 12.5 mg/mL against E. coli .

- Another study reported that a specific pyrazole derivative demonstrated excellent antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 15 to 60 µg/mL .

Data Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Microorganism | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 12.5 |

| Pyrazole derivative A | S. aureus | 0.0025 |

| Pyrazole derivative B | C. albicans | 15 |

Anti-inflammatory Properties

Pyrazoles are known for their anti-inflammatory effects, making them valuable in treating conditions characterized by inflammation.

Case Studies:

- Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses. For instance, compounds synthesized by Bandgar et al. displayed promising IL-6 inhibitory activity .

- In vivo studies demonstrated that specific pyrazole derivatives significantly reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory effects comparable to standard treatments like indomethacin .

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Method of Evaluation | Result |

|---|---|---|

| This compound | Carrageenan-induced edema | Significant reduction |

| Pyrazole derivative C | IL-6 inhibition assay | Promising activity |

Anticancer Activity

The anticancer potential of pyrazoles has been extensively studied, with various derivatives showing cytotoxic effects against different cancer cell lines.

Case Studies:

- A study evaluating several pyrazole derivatives found that one compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 5.94 µM .

- Another investigation reported that specific pyrazole derivatives induced apoptosis in cancer cells, demonstrating their potential as lead compounds for cancer therapy .

Data Table: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 5.94 |

| Pyrazole derivative D | Prostate cancer | 24.2 |

作用機序

The mechanism of action of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli Topoisomerase IV, which are essential enzymes for bacterial survival . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of bacterial growth.

類似化合物との比較

3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

1-(5-Chloro-1-Benzofuran-2-Yl)-3-Substituted Phenyl Prop-2-En-1-Ones: These compounds also contain the benzofuran ring and have shown similar antimicrobial activities.

Chlorinated Benzofuran Chalcones: These compounds exhibit antibacterial properties and are structurally related due to the presence of the benzofuran ring.

The uniqueness of this compound lies in its specific combination of the benzofuran and pyrazole rings, which contributes to its distinct chemical and biological properties.

生物活性

3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of approximately 218.64 g/mol, this compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H7ClN2O |

| Molecular Weight | 218.639 g/mol |

| Density | 1.409 g/cm³ |

| Boiling Point | 437.1 °C |

| Flash Point | 218.2 °C |

| LogP | 3.476 |

Anticancer Activity

Research indicates that compounds containing the benzofuran and pyrazole moieties exhibit significant anticancer properties. A study highlighted the structure–activity relationship (SAR) of benzofuran derivatives, suggesting that modifications at specific positions can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .

Case Study: Antiproliferative Effects

- Compound Tested : this compound

- Cell Lines : Human mammary gland epithelial cells (MCF-10A)

- Results : The compound demonstrated notable antiproliferative activity with an IC50 comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Kinase Pathways : Similar derivatives have been shown to inhibit critical signaling pathways such as AKT, leading to reduced cancer cell proliferation and induction of apoptosis .

- DNA Interaction : Some studies suggest that the presence of halogen substituents enhances binding interactions with DNA, contributing to increased cytotoxic effects .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory and antimicrobial activities. For instance, certain pyrazoles have been evaluated for their efficacy against bacterial strains and inflammatory models, demonstrating a broad spectrum of biological activity .

Research Findings

A review of recent literature reveals that the biological activities of pyrazole compounds are influenced by structural modifications:

- Halogen Substitution : The position and type of halogen can significantly affect the compound's activity. For example, chlorinated derivatives often show enhanced cytotoxicity compared to their non-halogenated counterparts .

- Functional Group Influence : The presence of electron-donating or withdrawing groups can modulate the biological activity, making SAR studies crucial for drug design .

Summary Table of Biological Activities

| Activity Type | Compound | Cell Line/Model | IC50 (μM) |

|---|---|---|---|

| Anticancer | This compound | MCF-10A | ~1.136 |

| Anti-inflammatory | Various pyrazoles | In vitro models | Varies |

| Antimicrobial | Selected pyrazoles | Various bacterial strains | Varies |

特性

IUPAC Name |

5-(5-chloro-1-benzofuran-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-8-1-2-10-7(5-8)6-11(15-10)9-3-4-13-14-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSXSHOHTVKMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376935 | |

| Record name | 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852690-99-4 | |

| Record name | 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。